

# Spectroscopic Data of 3-(5-Methyl-2-furyl)benzaldehyde: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(5-Methyl-2-furyl)benzaldehyde

Cat. No.: B1362213

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic aldehyde, **3-(5-Methyl-2-furyl)benzaldehyde**. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. While direct experimental spectra for this specific compound are not readily available in the public domain, this guide compiles predicted data based on the analysis of structurally similar compounds. The methodologies for obtaining such data are also detailed.

## Chemical Structure and Properties

Compound Name: **3-(5-Methyl-2-furyl)benzaldehyde** Molecular Formula: C<sub>12</sub>H<sub>10</sub>O<sub>2</sub> Molecular Weight: 186.21 g/mol Appearance: Predicted to be a solid at room temperature.

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-(5-Methyl-2-furyl)benzaldehyde**. These predictions are derived from the known spectral characteristics of related compounds such as benzaldehyde, 3-methylbenzaldehyde, furan, and 2-furaldehyde.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on the benzene ring, the furan ring protons, and the

methyl group protons.

| Proton                         | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity | Notes                                                              |
|--------------------------------|--------------------------------------------|--------------|--------------------------------------------------------------------|
| Aldehydic-H                    | 9.9 - 10.1                                 | Singlet      | Highly deshielded proton characteristic of an aldehyde.            |
| Benzaldehyde-H (ortho to -CHO) | 7.8 - 8.0                                  | Multiplet    | Deshielded by the electron-withdrawing aldehyde group.             |
| Benzaldehyde-H (other)         | 7.4 - 7.7                                  | Multiplet    | Complex splitting pattern due to coupling with other ring protons. |
| Furan-H (position 3)           | 6.2 - 6.4                                  | Doublet      |                                                                    |
| Furan-H (position 4)           | 6.1 - 6.3                                  | Doublet      |                                                                    |
| Methyl-H                       | 2.3 - 2.5                                  | Singlet      |                                                                    |

$^{13}\text{C}$  NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will feature a characteristic downfield signal for the carbonyl carbon of the aldehyde.

| Carbon           | Predicted Chemical Shift ( $\delta$ , ppm) | Notes                                                                                                |
|------------------|--------------------------------------------|------------------------------------------------------------------------------------------------------|
| Carbonyl-C       | 190 - 195                                  | Most downfield signal, characteristic of an aldehyde.                                                |
| Aromatic/Furan-C | 110 - 160                                  | Multiple signals corresponding to the different carbon environments in the aromatic and furan rings. |
| Methyl-C         | 13 - 15                                    |                                                                                                      |

## Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorption bands corresponding to the carbonyl group and the aromatic C-H and C=C bonds.

| Functional Group     | Predicted Wavenumber (cm <sup>-1</sup> ) | Intensity               |
|----------------------|------------------------------------------|-------------------------|
| C-H (aromatic/furan) | 3100 - 3000                              | Medium                  |
| C-H (aldehyde)       | 2850 - 2750                              | Medium, often two bands |
| C=O (aldehyde)       | 1710 - 1685                              | Strong                  |
| C=C (aromatic/furan) | 1600 - 1450                              | Medium to Strong        |

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to yield a molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Identity                            | Notes                                                               |
|-----|-----------------------------------------------|---------------------------------------------------------------------|
| 186 | [M] <sup>+</sup>                              | Molecular ion peak.                                                 |
| 185 | [M-H] <sup>+</sup>                            | Loss of the aldehydic hydrogen.                                     |
| 157 | [M-CHO] <sup>+</sup>                          | Loss of the formyl group.                                           |
| 91  | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> | Tropylium ion, a common fragment in compounds with a benzyl moiety. |

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data outlined above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

### Data Acquisition:

- Instrument: A 400 MHz or 500 MHz NMR spectrometer.
- $^1\text{H}$  NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.
- $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .

## Fourier-Transform Infrared (FT-IR) Spectroscopy

### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid sample directly onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

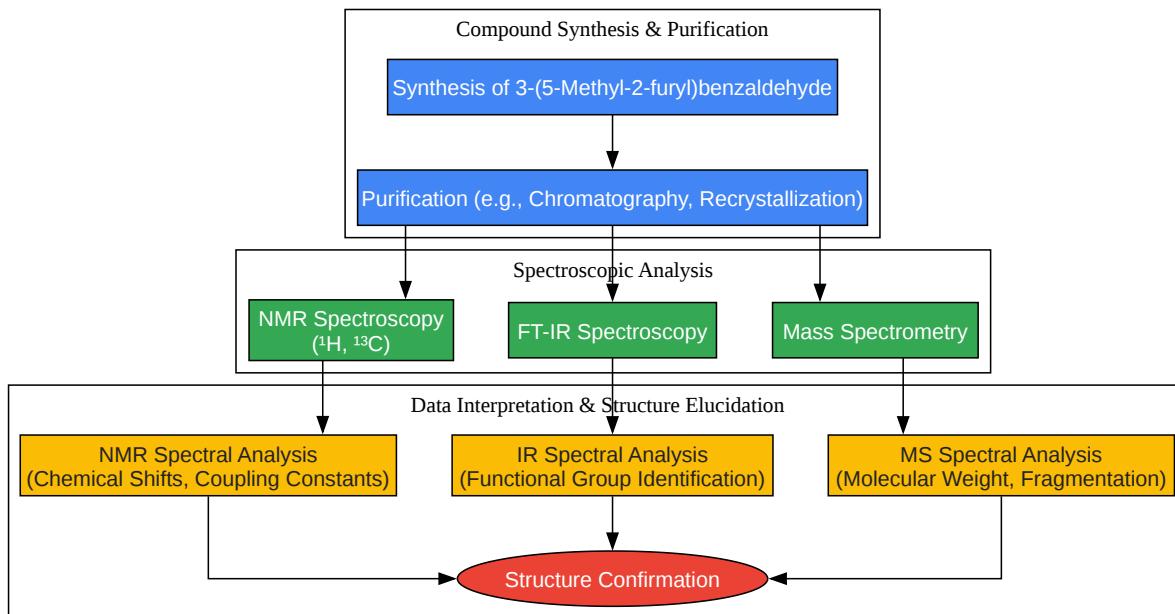
### Data Acquisition:

- Instrument: A Fourier-Transform Infrared Spectrometer equipped with a diamond or germanium ATR accessory.
- Procedure:

- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):


- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- For direct insertion, the sample is placed in a capillary tube and heated to volatilize it into the ion source.
- In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Data Acquisition:

- Instrument: A mass spectrometer capable of electron ionization, such as a quadrupole or time-of-flight (TOF) analyzer.
- Procedure: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ). The detector records the abundance of each ion, generating the mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **3-(5-Methyl-2-furyl)benzaldehyde**.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for understanding the expected spectroscopic properties of **3-(5-Methyl-2-furyl)benzaldehyde**. Researchers are encouraged to perform their own experimental analyses to obtain definitive data for this compound.

- To cite this document: BenchChem. [Spectroscopic Data of 3-(5-Methyl-2-furyl)benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1362213#spectroscopic-data-for-3-5-methyl-2-furyl-benzaldehyde-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)